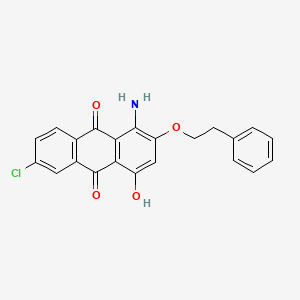
1-Amino-6-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione
Cat. No. B8715782
M. Wt: 393.8 g/mol
InChI Key: WAKPVNFAWXFABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04689171
Procedure details


A mixture of 48.8 g of β-phenylethanol, 45.2 g of ε-caprolactam, 5.2 g of dry potassium carbonate and 18.3 g of 1-amino-2-phenoxy-4-hydroxy-6-chloroanthraquinone (preparation see Example 467c) is heated at 140° C. until, after about 4 hours, the reaction is complete. The mixture at 70° C. is diluted with 100 ccm of methanol, allowed to cool down, filtered with suction, washed with methanol and hot water and dried at 60° C. 14 g, corresponding to 71% of theory, of 1-amino-2-(2-phenylethoxy)-4-hydroxy-6-chloroanthraquinone are obtained, the colour shade of which on silica gel is a pink tinged with blue between Indicator Numbers 50 and 51 (Colour Index Hue Indication Chart).



Name
1-amino-2-phenoxy-4-hydroxy-6-chloroanthraquinone
Quantity
18.3 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8]O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(=O)NCCCCC1.C(=O)([O-])[O-].[K+].[K+].[NH2:24][C:25]1[C:38]2[C:37](=[O:39])[C:36]3[C:31](=[CH:32][C:33]([Cl:40])=[CH:34][CH:35]=3)[C:30](=[O:41])[C:29]=2[C:28]([OH:42])=[CH:27][C:26]=1[O:43]C1C=CC=CC=1>CO>[NH2:24][C:25]1[C:38]2[C:37](=[O:39])[C:36]3[C:31](=[CH:32][C:33]([Cl:40])=[CH:34][CH:35]=3)[C:30](=[O:41])[C:29]=2[C:28]([OH:42])=[CH:27][C:26]=1[O:43][CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
48.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CCO
|
|
Name
|
|
|
Quantity
|
45.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCN1)=O
|
|
Name
|
|
|
Quantity
|
5.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
1-amino-2-phenoxy-4-hydroxy-6-chloroanthraquinone
|
|
Quantity
|
18.3 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=2C(C3=CC(=CC=C3C(C12)=O)Cl)=O)O)OC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool down
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with methanol and hot water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 60° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(C=2C(C3=CC(=CC=C3C(C12)=O)Cl)=O)O)OCCC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
